Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate

Description

BenchChem offers high-quality Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F8O6/c1-19-3(17)5(9,10)21-7(13,14)8(15,16)22-6(11,12)4(18)20-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOLRJAJYGNQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130030-19-2 | |

| Record name | Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], α-(1,1-difluoro-2-methoxy-2-oxoethyl)-ω-(1,1-difluoro-2-methoxy-2-oxoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130030-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20380876 | |

| Record name | Dimethyl 2,2'-[(1,1,2,2-tetrafluoroethane-1,2-diyl)bis(oxy)]bis(difluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24647-20-9 | |

| Record name | 1,1′-Dimethyl 2,2′-[(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(oxy)]bis[2,2-difluoroacetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24647-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,2'-[(1,1,2,2-tetrafluoroethane-1,2-diyl)bis(oxy)]bis(difluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate" synthesis methods

An In-Depth Technical Guide to the Synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate

Introduction

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, with the chemical structure CH₃OOC-CF₂-O-CF₂CF₂-O-CF₂-COOCH₃ (CAS No. 24647-20-9), is a significant member of the per- and polyfluoroalkyl substances (PFAS) family.[1][2] Its perfluorinated ether backbone imparts exceptional chemical and thermal stability, while the terminal ester groups provide reactive sites for further chemical transformations. These properties make it a valuable building block in the synthesis of specialty polymers, high-performance lubricants, and functional coatings for the electronics and aerospace industries.

This technical guide provides a comprehensive overview of the principal synthetic methodologies for producing Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. We will delve into two core strategies: the direct electrochemical fluorination of a hydrocarbon analog and the constructive oligomerization of fluorinated monomers followed by functionalization. This document is intended for researchers and chemical process developers, offering not just procedural steps but also the underlying chemical rationale to empower informed decisions in a laboratory or scale-up context.

Part 1: Synthesis via Electrochemical Fluorination (ECF)

The Simons Electrochemical Fluorination (ECF) process is a cornerstone of industrial organofluorine chemistry.[3][4] This method facilitates the exhaustive replacement of carbon-hydrogen bonds with carbon-fluorine bonds through electrolysis in anhydrous hydrogen fluoride (aHF). It is a direct, albeit aggressive, method for producing perfluorinated compounds from their hydrocarbon counterparts.[5]

Principle and Rationale

The core of the ECF process involves the anodic oxidation of an organic substrate dissolved or suspended in aHF. The nickel anode does not directly oxidize the organic molecule; instead, it generates a high-valent nickel fluoride layer that facilitates the fluorination process. The overall reaction for a generic hydrocarbon is:

R-H + HF → R-F + H₂

For the synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, the logical starting material is its non-fluorinated analog, Dimethyl 3,6-dioxaoctane-1,8-dioate (also known as Dimethyl diglycolate).

The proposed mechanism follows a sequence involving an initial electrochemical step (E) to remove an electron, followed by chemical steps (C) of proton abstraction and nucleophilic fluoride attack.[6] A key challenge in ECF is managing the process to minimize molecular fragmentation and electrode passivation, which can occur due to the high potentials and aggressive reaction medium.[5]

Experimental Workflow: ECF Synthesis

Caption: Workflow for the ECF synthesis of the target compound.

Detailed Experimental Protocol

-

Cell Preparation: A Simons-type electrochemical fluorination cell equipped with a nickel anode pack and a steel cathode is dried and rendered inert.

-

Electrolyte Charging: Anhydrous hydrogen fluoride (aHF) is condensed into the cell at a low temperature (e.g., -20 °C). The conductivity of the aHF is often enhanced by a supporting electrolyte if the substrate has low solubility or conductivity.

-

Substrate Introduction: Dimethyl 3,6-dioxaoctane-1,8-dioate is slowly fed into the aHF electrolyte with stirring to form the reaction solution.

-

Electrolysis: A constant current is applied across the electrodes. The voltage is allowed to fluctuate, typically starting around 4-5 V and potentially rising as fluorination proceeds. Hydrogen gas evolves at the cathode and is safely vented. The cell temperature is maintained at a low level (e.g., 0-10 °C) to manage the exothermic nature of the reaction and minimize aHF loss.

-

Work-up: Upon completion (indicated by a drop in current or consumption of the calculated charge), the residual aHF is carefully evaporated or neutralized. The crude product, a dense liquid, is separated.

-

Purification: The crude perfluorinated product is washed with a sodium fluoride solution to remove residual HF, followed by water. The organic phase is then dried and purified by fractional distillation under reduced pressure to isolate the Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate.

Data Summary: Typical ECF Parameters

| Parameter | Typical Value | Rationale / Notes |

| Current Density | 10 - 25 mA/cm² | A balance between reaction rate and minimizing fragmentation. Higher densities can lead to lower yields.[6] |

| Cell Voltage | 5 - 8 V | Varies with substrate concentration and electrolyte conductivity. A sudden rise can indicate electrode passivation. |

| Temperature | 0 - 10 °C | Low temperatures are required to maintain HF in a liquid state and control the reaction's exothermicity. |

| Charge Passed | > Stoichiometric | A significant excess of theoretical charge (Faradays/mol) is typically required to drive the reaction to completion. |

| Yield | 30 - 60% | Yields can be moderate due to competing side reactions such as fragmentation of the ether linkage or ester groups. |

Part 2: Synthesis via TFEO Oligomerization and Esterification

An alternative and often more controlled approach involves constructing the perfluoroether backbone first, followed by the introduction of the terminal ester groups. This strategy relies on the oligomerization of tetrafluoroethylene oxide (TFEO), a highly reactive perfluorinated epoxide.

Principle and Rationale

This multi-step synthesis provides greater control over the final molecular structure compared to the exhaustive fluorination of a large molecule. The process begins with the generation of a perfluorinated diacyl fluoride, which serves as the direct precursor to the target diester.

-

Backbone Formation: The photooxidation of tetrafluoroethylene (TFE) with molecular oxygen is a common method to produce oligomers of TFEO.[7][8] This reaction, typically initiated by UV irradiation, generates a mixture of perfluoropolyether acyl fluorides containing both -(CF₂CF₂O)- and -(CF₂O)- units.[7][9] By carefully controlling reaction conditions (temperature, pressure, TFE:O₂ ratio), the formation of the desired eight-carbon backbone, perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride (FOC-CF₂-O-CF₂CF₂-O-CF₂-COF), can be optimized.

-

Esterification: The resulting diacyl fluoride is a highly reactive derivative of a carboxylic acid. It readily undergoes nucleophilic acyl substitution with an alcohol, such as methanol, to form the corresponding diester.[10] This step is typically high-yielding and clean, producing the target molecule and hydrogen fluoride as a byproduct.

Reaction Pathway: Oligomerization & Esterification

Caption: Pathway for synthesis via TFEO oligomerization.

Detailed Experimental Protocol

-

Synthesis of the Diacyl Fluoride Intermediate:

-

A gas-phase photoreactor is charged with a mixture of tetrafluoroethylene (TFE) and oxygen, often diluted with an inert gas like nitrogen.

-

The gas mixture is irradiated with a UV lamp (e.g., 180-300 nm wavelength) at a controlled temperature, ranging from -30 to +50 °C.[7]

-

The resulting oligomeric products, which are liquid at reaction temperatures, are collected. The product mixture is then fractionally distilled to isolate the target intermediate, perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride, based on its boiling point.

-

-

Esterification:

-

The purified diacyl fluoride is placed in a reaction vessel made of a corrosion-resistant material (e.g., Hastelloy or a glass flask for lab scale).

-

An excess of anhydrous methanol is added slowly to the diacyl fluoride with cooling and stirring. The reaction is exothermic.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by IR spectroscopy for the disappearance of the -COF peak).

-

The byproduct, HF, can be removed by sparging with nitrogen or by neutralization with a mild base (e.g., NaF).

-

The final product is purified by distillation to remove excess methanol and any side products.

-

Data Summary: Typical Reaction Conditions

| Parameter | Step 1: Photooxidation | Step 2: Esterification |

| Temperature | -30 to +50 °C | 0 to 25 °C |

| Pressure | Atmospheric to slightly elevated | Atmospheric |

| Reactants | TFE, O₂ | Diacyl Fluoride, Methanol |

| Initiation | UV Irradiation (180-300 nm) | Spontaneous |

| Yield | Variable (depends on selectivity) | > 90% |

| Notes | Requires specialized photoreactor and handling of toxic TFE gas.[7] | Standard esterification; highly efficient.[10] |

Conclusion and Outlook

The synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate can be approached via two distinct and powerful strategies.

-

Electrochemical Fluorination offers a direct, one-step conversion from an inexpensive hydrocarbon precursor. Its primary drawbacks are the harsh reaction conditions, the need for specialized equipment to handle anhydrous HF, and potentially moderate yields due to molecular fragmentation. It is best suited for large-scale industrial production where the infrastructure for ECF is already established.

-

TFEO Oligomerization followed by Esterification is a multi-step but more controlled and selective method. It allows for the precise construction of the perfluoroether backbone, and the final esterification step is highly efficient. This route is often preferred in research and specialty chemical manufacturing where precise molecular architecture and high purity are paramount, despite the challenges of handling TFE and managing the oligomerization process.

The choice between these methods will ultimately depend on the specific requirements of the research or production team, including available equipment, scale, cost considerations, and desired product purity.

References

- NMR spectroscopy of products based on tetrafluoroethylene oxide - Fluorine notes. (n.d.).

- SYNTHESIS AND PROPERTIES OF HETERO-CHAINED FLUORINE-CONTAINING OLIGOMERS AND POLYMERS. (n.d.).

- Tetrafluoroethylene oxide and its derivatives - Fluorine Notes. (n.d.).

- US Patent US6515172B2 - Process for the preparation of perfluorocarboxylic acids. (n.d.). Google Patents.

- Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. (n.d.). PMC - NIH.

- Process for preparing perfluorinated ethers. (2019). Arbeiten von Friedhelm Kluge.

- Perfluoroalkyl carboxylic acids. (n.d.). Wikipedia.

- Technical Support Center: Synthesis of Perfluorinated Dicarboxylic Acids. (n.d.). Benchchem.

- Synthesis of new linear perfluoroalkyl polyethers starting from diols and tetrafluoroethylene. (2025). ResearchGate.

- Synthesis of low molecular weight perfluoro oxymethylene vinyl ethers. (2025). ResearchGate.

- DIMETHYL PERFLUORO-3,6-DIOXAOCTANE-1,8-DIOATE. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD.

- Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. (n.d.). PubChem.

- dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate cas no.24647-20-9. (n.d.). Guidechem.

- ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie.

- Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, 98%, CAS Number: 24647-20-9. (n.d.). Exfluor.

- Electrochemical fluorination of dimethyl glutarate and its characterization. (2025). ResearchGate.

- Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. (n.d.). Amerigo Scientific.

- (PDF) Electrochemical Fluorination of Maleic and Succinic. (n.d.). Amanote Research.

- Selective electrochemical fluorination of dimethyl glutarate at different current density. (n.d.). ResearchGate.

- Dimethyl Perfluoro-3,6-dioxaoctane-1,8-dioate. (n.d.). BIOFOUNT.

- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. (2022). PMC - NIH.

Sources

- 1. Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. exfluor.com [exfluor.com]

- 3. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

- 7. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. researchgate.net [researchgate.net]

- 10. US6515172B2 - Process for the preparation of perfluorocarboxylic acids - Google Patents [patents.google.com]

Physical and chemical properties of "Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate"

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS No. 24647-20-9), a fluorinated diester with potential applications in advanced materials, chemical synthesis, and the life sciences. As a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically a perfluoroalkyl ether, its unique combination of ether linkages and terminal ester groups imparts distinct properties. This document is intended for researchers, chemists, and drug development professionals, offering insights into the compound's structure, synthesis, reactivity, and potential utility, grounded in available scientific literature and supplier technical data.

Chemical Identity and Molecular Structure

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is a fully fluorinated short-chain ether dicarboxylic acid methyl ester. The presence of ether oxygens in the perfluorinated backbone distinguishes it from traditional perfluoroalkyl carboxylates, influencing its chemical stability, flexibility, and potential degradation pathways.

-

IUPAC Name: methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate[4]

-

Synonyms: Dimethyl octafluoro-3,6-dioxasuberate

The molecular structure consists of a central tetrafluoroethane-1,2-diyl diether core, flanked by two difluoroacetate methyl ester groups.

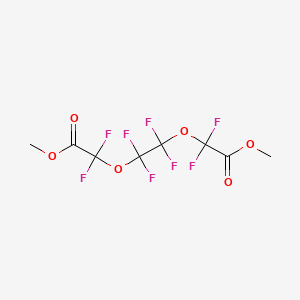

Caption: Molecular Structure of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate.

Physical and Chemical Properties

Data on the physical properties of this compound is limited and primarily derived from chemical supplier catalogs. A notable discrepancy exists regarding its physical state at ambient temperature, which may be attributable to purity differences or a melting point close to room temperature.

| Property | Value | Source |

| Molecular Weight | 350.12 g/mol | [4] |

| Physical State | Clear liquid | [1] |

| White powder | [3] | |

| Solubility | Insoluble in water | [1] |

| Flash Point | None | [2] |

Further experimental determination of properties such as boiling point, melting point, density, and refractive index is required for a complete profile.

Synthesis and Manufacturing

Caption: Proposed two-stage synthesis pathway.

Stage 1: Synthesis of Perfluoro-3,6-dioxaoctanedioic acid

The synthesis of the dicarboxylic acid precursor typically starts from the controlled oligomerization of hexafluoropropylene (HFP). This process, often catalyzed by an alkali fluoride in a polar aprotic solvent, constructs the perfluoroether backbone. Subsequent mild oxidation of the resulting intermediate introduces the terminal carboxylic acid functional groups[5].

Stage 2: Experimental Protocol for Diester Formation (General Procedure)

The final product is obtained via Fischer esterification of the dicarboxylic acid. The following is a generalized protocol based on standard procedures for the esterification of fluorinated carboxylic acids[6][7][8].

Causality and Experimental Choices:

-

Excess Methanol: Methanol serves as both a reagent and a solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

-

Acid Catalyst (H₂SO₄): A strong acid catalyst, like concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Heating under Reflux: The reaction is typically slow at room temperature. Heating under reflux increases the reaction rate without loss of the volatile methanol solvent.

-

Aqueous Workup: The workup with sodium bicarbonate solution is crucial to neutralize the strong acid catalyst and any unreacted dicarboxylic acid, facilitating their removal from the organic product. The subsequent washes with water and brine remove water-soluble impurities and help to break up any emulsions.

-

Drying Agent (Na₂SO₄ or MgSO₄): Anhydrous sodium or magnesium sulfate is used to remove residual water from the organic phase before solvent evaporation, ensuring the purity of the final product.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Perfluoro-3,6-dioxaoctanedioic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 20-50 eq).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) while stirring.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the product by vacuum distillation or column chromatography.

Chemical Reactivity and Stability

The reactivity of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is governed by the properties of the perfluoroether backbone and the terminal methyl ester groups.

Thermal Stability

Per- and polyfluoroalkyl substances are known for their high thermal resistance. However, studies on related perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the presence of ether bonds can weaken the molecule compared to their perfluoroalkyl counterparts. Thermal decomposition is often initiated by the cleavage of C-O ether bonds or C-C bonds adjacent to the carbonyl group.

Hydrolysis

Like all esters, Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent dicarboxylic acid and methanol. This reaction can be catalyzed by either acid or base.

Caption: General scheme for the hydrolysis of the diester.

-

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The reaction is an equilibrium process and requires a large excess of water to be driven to completion[9].

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. This is generally the preferred method for complete ester hydrolysis[10]. The high electronegativity of the fluorinated backbone may influence the rate of hydrolysis compared to non-fluorinated analogs.

Spectroscopic and Analytical Characterization

While experimental spectra for this specific compound are not widely available, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: A single sharp peak (singlet) is expected in the region of 3.5-4.0 ppm, corresponding to the six equivalent protons of the two methyl ester groups (-OCH₃).

-

¹³C NMR: Signals would be expected for the methyl carbons (~50-55 ppm), the carbonyl carbons (~160-170 ppm), and the various fluorinated carbons of the backbone.

-

¹⁹F NMR: This is the most informative technique. Based on data for homologous structures, distinct signals would be expected for the -CF₂- groups adjacent to the ester and the -CF₂- groups in the central ether backbone. For example, in a longer homolog, Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, signals appear around -80 to -90 ppm and -125 to -130 ppm[11].

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in the ester carbonyl group is expected around 1750-1780 cm⁻¹. Strong C-F stretching bands would also be prominent in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron impact (EI) ionization would likely show fragmentation patterns corresponding to the loss of methoxy groups (-OCH₃) and cleavage at the ether linkages.

Potential Applications in Research and Drug Development

While specific applications for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate are not extensively documented, its chemical structure suggests utility in several areas relevant to scientific research and pharmaceutical development.

-

Fluorinated Building Block: It can serve as a versatile building block for the synthesis of more complex fluorinated molecules, such as polymers, surfactants, or specialized solvents. The ester groups provide reactive handles for further chemical modification.

-

Drug Delivery and Prodrugs: Dicarboxylic acid esters are explored as linkers in drug delivery systems and as transdermal permeation enhancers[12]. Ester functionalities are a common choice for creating prodrugs, which can improve a drug's solubility, permeability, or stability. The drug is released in vivo through enzymatic hydrolysis of the ester bond. The fluorinated backbone of this compound could impart unique properties, such as increased stability or altered lipophilicity, to such a system.

-

Advanced Materials Science: Perfluorinated compounds are critical in the development of materials with low surface energy, high thermal stability, and chemical inertness. This molecule could be a monomer or an additive in the synthesis of fluorinated polyesters or other polymers for specialized coatings, membranes, or lubricants.

Safety and Handling

A specific, publicly available Safety Data Sheet (SDS) for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate was not located during the literature review. However, based on its chemical class (fluorinated organic ester), the following general precautions are advised. Users must obtain and consult the supplier-specific SDS before handling this compound[1][2].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Chemical Incompatibility: Keep away from strong acids, strong bases, and strong oxidizing agents, as these may cause decomposition.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

- Kumar, B., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723.

-

Kumar, B., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). DIMETHYL 3,6-DIOXAPERFLUOROUNDECANODIOATE - 19F NMR. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). DIMETHYL PERFLUORO-3,6-DIOXAOCTANE-1,8-DIOATE. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). PERFLUORO-3,6-DIOXAOCTANOIC ACID. Retrieved from [Link]

- Tsvetkov, D., et al. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy, 48(4), 381-386.

- Komeno, T., et al. (2007). DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. Journal of Fluorine Chemistry, 128(5), 524-531.

-

CEM Corporation. (n.d.). Esterification Experiment. Retrieved from [Link]

- Kumar, B., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712–16723.

-

PubChem. (n.d.). 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol. Retrieved from [Link]

- Novotný, M., et al. (2009). Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers. Bioorganic & Medicinal Chemistry Letters, 19(2), 344-347.

-

PubChem. (n.d.). Perfluoro-3,6-dioxaoctanoic acid. Retrieved from [Link]

- Gerasimova, E., et al. (2023). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, 15(15), 3296.

- Shrestha, S., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Advances in Chemical Engineering and Science, 14, 197-220.

- Wang, S., et al. (2020). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. Journal of Controlled Release, 317, 142-153.

-

PubChemLite. (n.d.). Perfluoro-3,6-dioxaoctane-1,8-dioic acid (C6H2F8O6). Retrieved from [Link]

- Imming, P., & Jung, M. H. (1995). Pentafluorophenyl Esters of Dicarboxylic Acids. Archiv der Pharmazie, 328(1), 63-66.

-

Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

Sources

- 1. exfluor.com [exfluor.com]

- 2. CAS 24647-20-9 | 2123-3-84 | MDL MFCD03094248 | Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate | SynQuest Laboratories [synquestlabs.com]

- 3. DIMETHYL PERFLUORO-3,6-DIOXAOCTANE-1,8-DIOATE, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jnsparrowchemical.com [jnsparrowchemical.com]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

An In-depth Technical Guide to Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS 24647-20-9)

Introduction: Situating a Unique Fluorinated Building Block

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is a specialized chemical entity within the broader class of per- and polyfluoroalkyl substances (PFAS). As a perfluoroether diester, its structure is characterized by a flexible ether backbone, which imparts unique physical properties, and terminal methyl ester groups that serve as reactive handles for further chemical modification. While specific, direct research on this compound (CAS 24647-20-9) is not abundant in peer-reviewed literature, its structural motifs suggest significant potential as a monomer or synthetic intermediate. This guide will provide a comprehensive technical overview, drawing upon data for the compound itself where available, and leveraging established principles from the well-documented chemistry of related perfluorinated compounds to infer its properties, reactivity, and potential applications, particularly in the fields of advanced materials and drug development.

The broader family of perfluorinated compounds is noted for its remarkable chemical inertness, thermal stability, and unique surface properties.[1] In the context of biomedical applications, these characteristics are highly desirable for creating durable and biocompatible materials.[2][3] Fluorinated polymers are increasingly explored for their role in stabilizing drug metabolism, enhancing lipophilicity, and improving bioavailability. This guide aims to equip researchers with the foundational knowledge to explore the utility of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate as a versatile building block in these cutting-edge applications.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established through its various nomenclature and structural representations.

| Identifier | Value | Source |

| CAS Number | 24647-20-9 | [4] |

| Molecular Formula | C₈H₆F₈O₆ | [4][5] |

| Molecular Weight | 350.12 g/mol | [4][6] |

| IUPAC Name | methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | [4] |

| Synonyms | Dimethyl octafluoro-3,6-dioxasuberate, Perfluoro-3,6-dioxaoctane-1,8-dioic acid dimethyl ester | [7] |

Physical and Chemical Properties

| Property | Predicted/Reported Value | Source |

| Physical State | Clear liquid | [5] |

| Solubility | Insoluble in water | [5] |

| Boiling Point | 288.7 ± 35.0 °C | [7] |

| Density | 1.562 ± 0.06 g/cm³ | [7] |

Note: The boiling point and density are predicted values and should be treated as estimates.

Synthesis and Purification

While no dedicated synthetic papers for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate have been published, its structure strongly implies a straightforward synthesis via the esterification of its corresponding diacid, Perfluoro-3,6-dioxaoctane-1,8-dioic acid (CAS 55621-21-1), which is commercially available.[8] The esterification of fluorinated carboxylic acids with methanol is a well-established transformation, often catalyzed by acid.[9][10][11]

Proposed Synthesis Workflow

The proposed synthesis involves a classic Fischer esterification reaction. The presence of electron-withdrawing fluorine atoms on the carbon alpha to the carboxylic acid increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol.[11]

Caption: Proposed synthesis workflow for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate.

Experimental Protocol (Exemplary)

This protocol is a representative procedure based on standard esterification methods for fluorinated acids.[11]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Perfluoro-3,6-dioxaoctane-1,8-dioic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (10-20 eq) to the flask to act as both a reagent and a solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 10-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold deionized water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the final high-purity diester.

Spectroscopic Characterization (Anticipated)

Although experimental spectra are not publicly available, the structure of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate allows for the prediction of its key spectroscopic features. This is an invaluable tool for researchers to confirm the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be very simple, showing a single sharp singlet corresponding to the six protons of the two equivalent methyl ester groups (-OCH₃). The chemical shift would likely appear in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will be more complex. One would expect signals for the methyl carbons (around 50-55 ppm), the carbonyl carbons of the ester (around 160-165 ppm), and the fluorinated carbons of the backbone. The C-F coupling will cause these signals to appear as multiplets.

-

¹⁹F NMR: This is the most informative NMR technique for this compound. Due to the molecule's symmetry, two distinct fluorine environments are expected, which would result in two main signals.

Caption: Two distinct fluorine environments in the subject molecule.

-

-OCF₂-COOCH₃ (in red): The four fluorine atoms adjacent to the ester groups.

-

-OCF₂CF₂O- (in blue): The four fluorine atoms in the center of the perfluoroether backbone.

Each of these signals would be a complex multiplet due to F-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

C=O Stretch: A strong, sharp absorption band around 1750-1780 cm⁻¹, characteristic of an ester carbonyl. The frequency is shifted higher than typical esters due to the electron-withdrawing effect of the adjacent CF₂ group.

-

C-F Stretch: Strong, broad absorptions in the region of 1100-1300 cm⁻¹.

-

C-O Stretch: Absorptions corresponding to the ester and ether linkages will also be present in the fingerprint region.

Chemical Reactivity and Mechanistic Insights

The reactivity of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is dominated by the chemistry of its methyl ester groups, which are activated by the perfluorinated backbone.

Enhanced Electrophilicity of the Carbonyl Group

The high electronegativity of fluorine atoms creates a strong inductive electron-withdrawing effect that propagates along the carbon chain. This effect significantly reduces the electron density on the carbonyl carbons of the ester groups, making them highly electrophilic and susceptible to nucleophilic attack. This is a key principle to understand when designing reactions with this molecule. For instance, hydrolysis or amidation of these esters would proceed under milder conditions than their non-fluorinated analogs.

Caption: General mechanism for nucleophilic acyl substitution on the ester.

This enhanced reactivity makes Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate an excellent candidate for polymerization reactions (e.g., with diamines to form polyamides) or for grafting onto other molecules to impart fluorinated properties.

Stability of the Perfluoroether Backbone

In contrast to the reactive ester groups, the perfluoroether backbone (-CF₂-O-CF₂-CF₂-O-CF₂-) is exceptionally stable. The carbon-fluorine bond is one of the strongest in organic chemistry, and the ether linkages are also robust. This combination provides high thermal stability and resistance to chemical degradation, making it an ideal core for materials intended for harsh environments or long-term in vivo applications.

Applications in Research and Drug Development

Given its structure, Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is best viewed as a difunctional monomer or a cross-linking agent. Its potential applications lie in the synthesis of novel fluorinated polymers and materials with tailored properties for the medical and pharmaceutical industries.

Monomer for Fluorinated Polyesters and Polyamides

This diester can be used in polycondensation reactions with diols or diamines to create fluorinated polyesters and polyamides, respectively. The resulting polymers would possess a combination of desirable traits:

-

Biocompatibility and Stability: The perfluoroether core would provide a stable, non-reactive backbone suitable for long-term implantable devices.[12][13]

-

Flexibility: The ether linkages in the backbone would impart greater flexibility compared to polymers with a simple perfluoroalkane chain.

-

Processability: The ester or amide linkages would provide points for controlled degradation if desired, or simply improve the polymer's processing characteristics.

Component of Medical Devices

Perfluorinated polymers are widely used in medical devices for their lubricity, durability, and biostability.[1][2] Applications include coatings for catheters and guidewires, insulating materials for pacemaker leads, and components of vascular grafts.[12][13] Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate could serve as a key building block for creating new polymers for such applications, potentially offering improved performance characteristics.

Role in Drug Delivery Systems

Fluorinated materials are gaining traction in drug delivery. Perfluorocarbon nanoemulsions are being developed as carriers for hydrophobic drugs and as imaging agents.[14] While this molecule itself is not a surfactant, it could be used to synthesize fluorinated polymers that self-assemble into nanoparticles or micelles for drug encapsulation. The fluorinated nature of these carriers can help protect the drug from degradation and facilitate transport across biological membranes.

Safety and Handling

Based on available safety data sheets, Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.

Conclusion

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate represents a potentially valuable, yet underexplored, tool for the polymer chemist and drug development scientist. Its combination of a stable, flexible perfluoroether core and reactive terminal ester groups makes it an attractive monomer for creating high-performance materials. While a lack of extensive public data necessitates a predictive and inferential approach to its characterization, the fundamental principles of fluorinated compound chemistry provide a robust framework for understanding its properties and reactivity. This guide has aimed to synthesize that understanding, providing a solid technical foundation for researchers to unlock the potential of this unique fluorinated building block in the development of next-generation medical devices and drug delivery systems.

References

Sources

- 1. namsa.com [namsa.com]

- 2. FDA Okays Continued PFAS Use in Medical Devices: Says Unlikely To Cause Harm | Environmental Edge | Blogs | Arnold & Porter [arnoldporter.com]

- 3. Perfluoropolyethers are also used in medical devices, such as artificial joint lubricants and pacemakers.-Tianjin Changlu Fluorochemical Material co.,Ltd. [en.tjclchem.com]

- 4. Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. exfluor.com [exfluor.com]

- 6. Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate - Amerigo Scientific [amerigoscientific.com]

- 7. DIMETHYL PERFLUORO-3,6-DIOXAOCTANE-1,8-DIOATE | 24647-20-9 [amp.chemicalbook.com]

- 8. PERFLUORO-3,6-DIOXAOCTANE-1,8-DIOIC ACID | 55621-21-1 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From Stents to Grafts: FDA Guidance on PFAS in Medical Devices [dechert.com]

- 13. FDA defends use of PFAS in medical devices | BioWorld [bioworld.com]

- 14. DIMETHYL PERFLUORO-3,6-DIOXAOCTANE-1,8-DIOATE, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

An In-Depth Technical Guide to the Molecular Structure of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate

This guide provides a comprehensive technical overview of the molecular structure, properties, and analysis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique characteristics of fluorinated organic compounds.

Introduction: The Significance of Perfluorinated Compounds

Per- and polyfluoroalkyl substances (PFAS) represent a broad class of synthetic organofluorine compounds characterized by the presence of multiple carbon-fluorine (C-F) bonds, which are among the strongest covalent bonds in organic chemistry. This exceptional bond strength imparts remarkable properties, including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. These attributes have led to their use in a wide array of industrial and consumer products.

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate belongs to a specific subclass of PFAS known as perfluoroalkoxy (PFA) compounds. The incorporation of ether linkages within the fluorinated carbon backbone introduces a degree of flexibility compared to their perfluoroalkane counterparts, influencing their physical and chemical behavior. This guide will delve into the detailed molecular architecture of this specific diester, providing insights into its synthesis, structural characterization, and potential utility.

Molecular Structure and Conformation

The fundamental identity of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is captured by its chemical formula, C8H6F8O6, and a molecular weight of 350.12 g/mol .[1][2] Its systematic IUPAC name is methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate.[1]

The molecule is symmetrical, consisting of a central tetrafluoroethane-1,2-diyl diether linkage flanked by two difluoroacetate methyl ester groups. The high degree of fluorination profoundly influences its electronic and steric properties. The strongly electron-withdrawing fluorine atoms create a highly polarized molecule with carbon atoms bearing a significant partial positive charge.

Figure 1: 2D Chemical Structure of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate.

The presence of ether oxygen atoms introduces kinks in the perfluorinated chain, leading to a more flexible conformation compared to a linear perfluoroalkane. The rotational barriers around the C-O and C-C bonds will dictate the overall three-dimensional shape of the molecule in solution. Computational modeling can provide valuable insights into the preferred conformations and the molecule's overall steric profile.

Synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate

The synthesis of perfluorinated esters typically involves the reaction of a perfluoroacyl fluoride with an alcohol. A plausible and efficient synthetic route for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is the esterification of the corresponding diacyl fluoride, perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride, with methanol. This reaction is often facilitated by a fluoride salt, such as potassium fluoride or sodium fluoride, which acts as a mild base to activate the alcohol and scavenge the resulting hydrogen fluoride.

Figure 2: Proposed synthetic workflow for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate.

Experimental Protocol: A Representative Procedure

The following is a generalized, self-validating protocol based on established methods for the synthesis of perfluoropolyether esters.

Materials:

-

Perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride

-

Anhydrous Methanol

-

Anhydrous Potassium Fluoride (spray-dried)

-

Anhydrous aprotic solvent (e.g., Diglyme or Tetraglyme)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is dried in an oven and assembled while hot under a stream of inert gas.

-

Reagent Addition: Anhydrous potassium fluoride and the aprotic solvent are added to the flask. The mixture is stirred to create a slurry.

-

Reactant Introduction: Anhydrous methanol is added to the slurry. Perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride is then added dropwise from the dropping funnel at a controlled temperature, typically between 0 and 10°C, to manage the exothermic reaction.

-

Reaction: The reaction mixture is stirred for several hours at a controlled temperature. The progress of the reaction can be monitored by techniques such as 19F NMR to observe the disappearance of the acyl fluoride signal and the appearance of the ester signals.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water. The denser fluorinated product phase is separated. The organic layer is washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate.

Self-Validation: The purity and identity of the final product should be confirmed by spectroscopic analysis (NMR, IR, and Mass Spectrometry) and comparison with expected data.

Spectroscopic Analysis and Structural Elucidation

| Technique | Predicted Key Features |

| ¹H NMR | A single sharp singlet for the two equivalent methyl (CH₃) groups, likely in the range of 3.8-4.2 ppm. |

| ¹³C NMR | Signals for the methyl carbons (~50-60 ppm), the carbonyl carbons (~160-170 ppm), and the fluorinated carbons. The C-F coupling will result in complex splitting patterns for the fluorinated carbons. |

| ¹⁹F NMR | Two distinct signals are expected due to the different chemical environments of the fluorine atoms on the central tetrafluoroethylene unit and the terminal difluoroacetate groups. These will likely appear as complex multiplets due to F-F coupling. The chemical shifts are anticipated to be in the characteristic range for perfluoroether compounds. |

| Infrared (IR) Spectroscopy | Strong absorption bands for the C=O stretch of the ester groups (typically 1750-1780 cm⁻¹), strong and broad C-F stretching bands (1100-1300 cm⁻¹), and C-O stretching bands (1000-1200 cm⁻¹). |

| Mass Spectrometry (EI) | The molecular ion peak (m/z 350) may be weak or absent due to facile fragmentation. Characteristic fragment ions corresponding to the loss of methoxy groups (-OCH₃), carbonyl groups (-CO), and cleavage of the C-O and C-C bonds in the perfluorinated backbone are expected. |

Expert Insight: The interpretation of the ¹⁹F NMR spectrum is particularly powerful for confirming the structure of fluorinated compounds. The large chemical shift dispersion and the through-bond coupling constants provide a unique fingerprint of the fluorine environments within the molecule.

Physicochemical Properties and Stability

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is a clear, colorless liquid at room temperature and is insoluble in water.[2] Its high fluorine content results in a density significantly greater than that of water.

Thermal Stability: Perfluorinated compounds are known for their exceptional thermal stability. The strong C-F and C-O bonds in the backbone of this molecule suggest a high decomposition temperature. However, the ester functional groups represent potential sites for thermal degradation, which may occur at lower temperatures than the complete breakdown of the perfluorinated chain.

Chemical Stability and Hydrolysis: The perfluoroalkyl groups are highly resistant to chemical attack. The ester linkages, however, are susceptible to hydrolysis under both acidic and basic conditions, which would yield methanol and the corresponding perfluorinated dicarboxylic acid. The rate of hydrolysis is expected to be slower than that of non-fluorinated esters due to the electron-withdrawing effect of the adjacent difluoromethyl groups.

Potential Applications in Research and Drug Development

While specific, documented applications for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate are not extensively reported in peer-reviewed literature, its molecular structure suggests several potential areas of utility, particularly in fields that can leverage the unique properties of fluorinated compounds.

As a Building Block in Polymer Chemistry: The diester functionality allows this molecule to serve as a monomer for the synthesis of fluorinated polyesters. These polymers would be expected to exhibit high thermal stability, chemical resistance, and low surface energy, making them suitable for specialized coatings and materials.

Inert and High-Density Solvent: Its chemical inertness and high density could make it a useful solvent for specific chemical reactions or as a component in separation processes.

Potential in Drug Delivery and Medical Devices: Fluorinated compounds, in general, are explored for their potential in drug delivery systems. The biocompatibility and chemical resistance of perfluorinated materials are advantageous for medical devices. While one supplier mentions "healing drugs" as a potential application, this requires further substantiation.[3] More broadly, fluoropolymers are used in various medical devices due to their lubricity and biostability.[4][5] This molecule could potentially be investigated as a stable, biocompatible lubricant or plasticizer for such applications. The strategic incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.

Conclusion

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is a structurally well-defined perfluorinated diester with properties characteristic of this class of compounds. Its synthesis is achievable through established esterification protocols, and its structure can be unequivocally determined using a suite of modern spectroscopic techniques. While its specific applications are not yet widely documented, its unique combination of chemical inertness, thermal stability, and functional handles makes it a molecule of interest for further research in materials science, polymer chemistry, and potentially as a specialized component in pharmaceutical and medical device applications. Further investigation into its biological properties and specific performance characteristics is warranted to fully elucidate its potential.

References

-

PubChem. Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. National Center for Biotechnology Information. Available from: [Link]

-

U.S. Food and Drug Administration. PFAS in Medical Devices. 2023. Available from: [Link]

-

LabOnline. Not all PFAS are equal — some are essential to medical devices. 2023. Available from: [Link]

- Google Patents. CN105646177A - Method for preparing perfluoropolyether carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate in Organic Solvents

Abstract

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is a highly fluorinated diester with unique physicochemical properties originating from its perfluoroether backbone and terminal ester functional groups. Direct, quantitative solubility data for this specific compound in a wide range of organic solvents is not extensively documented in publicly available literature.[1][2] This guide, therefore, provides a comprehensive analysis based on first principles of physical organic chemistry, data from structurally analogous compounds, and established knowledge of fluorinated substance behavior. We will explore the theoretical underpinnings of its solubility, provide a predicted solubility profile, and detail a robust experimental protocol for empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various solvent systems.

Introduction and Molecular Structure Analysis

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, with the molecular formula C8H6F8O6, is a complex molecule whose solubility is dictated by the competing characteristics of its distinct structural components.[3]

-

Perfluoroether Backbone: The central –O–(CF2)2–O–(CF2)2–O– chain is the dominant feature. This segment is characterized by:

-

Low Polarizability: The high electronegativity of fluorine atoms creates strong C-F bonds, resulting in a non-polar and electron-rich sheath around the carbon backbone.

-

Hydrophobicity & Lipophobicity: Unlike hydrocarbon chains, which are merely hydrophobic, fluorocarbon chains are also lipophobic, meaning they have a low affinity for non-polar hydrocarbon solvents.

-

Weak Intermolecular Forces: The primary intermolecular interactions for this segment are weak van der Waals forces.

-

-

Terminal Ester Groups: The two –C(=O)OCH3 groups at the termini of the molecule introduce polarity. These groups are capable of dipole-dipole interactions and can act as weak hydrogen bond acceptors.

The solubility of the entire molecule is a result of the interplay between this large, non-polar, lipophobic fluorinated segment and the small, polar ester functionalities.

The Physicochemical Basis of Solubility for Fluorinated Esters

The solubility of per- and polyfluoroalkyl substances (PFAS) like Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate does not follow the simple "like dissolves like" maxim applicable to many hydrocarbon systems. The concept of a "fluorous" phase is critical. Highly fluorinated compounds exhibit a strong preference for interacting with other fluorinated molecules.

The solubility in any given organic solvent is determined by the Gibbs free energy of mixing (ΔGmix = ΔHmix - TΔSmix). For dissolution to occur, ΔGmix must be negative.

-

In Fluorinated Solvents: The enthalpy of mixing (ΔHmix) is very small, as the intermolecular forces between the fluorinated solute and fluorinated solvent are similar. The process is driven by the positive entropy of mixing (ΔSmix), leading to high solubility.

-

In Hydrocarbon Solvents (e.g., Hexane): A large positive ΔHmix results from the energy penalty of breaking the relatively stronger interactions within the hydrocarbon solvent to accommodate the lipophobic fluorinated chain. This leads to very low solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): The polar ester groups can interact favorably with the polar solvent molecules. However, the large fluorinated backbone disrupts the solvent's internal structure, leading to a positive ΔHmix. The overall solubility will be limited and depends on the balance of these opposing factors.

-

In Polar Protic Solvents (e.g., Alcohols, Water): In addition to the lipophobicity of the fluorinated chain, these solvents have strong hydrogen-bonding networks. The energy required to break these bonds to create a cavity for the solute molecule is substantial, resulting in a large positive ΔHmix and consequently very low solubility. It is confirmed that Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is insoluble in water.[4]

Predicted Solubility Profile

Based on the principles outlined above and data from analogous perfluorinated compounds, the following solubility profile is predicted.[5][6] This table should be used as a guideline, with the understanding that empirical testing is required for precise quantification.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Fluorinated | Perfluorohexane, Ethyl nonafluorobutyl ether, HFE-7100 | High | "Like dissolves like" principle for fluorous compounds. Minimal enthalpy of mixing. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The polar ester groups provide some favorable interaction, but the large fluorinated chain limits miscibility. |

| Ethers | Diethyl ether, 1,4-Dioxane | Low | Moderate polarity but lacks strong interactions to overcome the fluorinated chain's lipophobicity. |

| Esters | Ethyl acetate | Low | Similar functionality but the hydrocarbon nature of the solvent leads to unfavorable interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can solvate a range of polarities, but not specifically "fluorous." |

| Aromatics | Toluene, Xylene | Very Low | Primarily non-polar, lipophilic character is incompatible with the lipophobic fluorinated chain. |

| Alkanes | Hexane, Heptane | Insoluble | Strong incompatibility between lipophobic fluorinated chain and lipophilic alkane. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | Strong hydrogen bonding network in the solvent makes solvation energetically unfavorable. |

| Aqueous | Water | Insoluble | Both hydrophobic and lipophobic nature, combined with water's strong H-bonding, prevents dissolution.[4] |

Factors Influencing Solubility

The solubility of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is not a fixed value but is influenced by several external and internal factors. The logical relationship between these factors is depicted in the diagram below.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. indofinechemical.com [indofinechemical.com]

- 3. Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. exfluor.com [exfluor.com]

- 5. researchgate.net [researchgate.net]

- 6. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]

Spectroscopic Characterization of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS 24647-20-9). In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous perfluorinated compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this compound, offering a robust framework for its analytical characterization. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure the highest degree of technical accuracy and trustworthiness.

Introduction: The Analytical Challenge of Perfluorinated Compounds

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, with the molecular formula C₈H₆F₈O₆, is a perfluorinated diester. The presence of a high degree of fluorination significantly influences the molecule's electronic properties and, consequently, its spectroscopic behavior. Understanding these effects is paramount for unambiguous structural elucidation and purity assessment. This guide will systematically deconstruct the expected spectral features of the target molecule, providing predicted data, the scientific rationale for these predictions, and standardized protocols for experimental data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Fluorinated Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, both ¹H and ¹⁹F NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to be simple, exhibiting a single resonance.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 3.5 - 4.0 | Singlet | 6H | -COOCH₃ |

Rationale and Expertise-Driven Insights:

The methyl protons of the two ester groups are chemically equivalent due to the molecule's symmetry. Their chemical shift is influenced by the electronegative oxygen atom, which deshields the protons, shifting them downfield. In typical methyl esters, the -OCH₃ signal appears in the 3.5-4.0 ppm range.[1][2][3][4] The absence of adjacent protons results in a singlet multiplicity.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show two distinct multiplets due to the two different fluorine environments. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[5][6]

| Predicted Signal | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | A | -80 to -90 | Triplet | ~5-10 Hz (⁴JFF) | 4F | -O-CF₂-CF₂-O- | | B | -120 to -130 | Triplet | ~5-10 Hz (⁴JFF) | 4F | -CF₂-COOCH₃ |

Rationale and Expertise-Driven Insights:

-

Chemical Shifts: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[6][7] The fluorine atoms in the perfluoroether moiety (-O-CF₂-CF₂-O-) are in a different chemical environment compared to those alpha to the ester carbonyl group (-CF₂-COOCH₃). Based on data for similar perfluorinated ethers and esters, the -O-CF₂-CF₂-O- fluorines are expected to resonate at a higher field (more shielded) than the -CF₂-COOCH₃ fluorines, which are deshielded by the adjacent carbonyl group.[7][8]

-

Multiplicity and Coupling: The two sets of CF₂ groups are separated by an oxygen atom and a C-C bond, respectively. This will lead to through-bond coupling. We predict a triplet multiplicity for each signal due to coupling between the two non-equivalent CF₂ groups (a four-bond coupling, ⁴JFF). The magnitude of ⁴JFF coupling constants is typically in the range of 5-10 Hz.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation:

-

Dissolve 5-10 mg of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical; fluorinated solvents should be avoided to prevent signal overlap in ¹⁹F NMR.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm) and trichlorofluoromethane (CFCl₃) or a secondary standard for ¹⁹F NMR (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially for resolving the fluorine-fluorine couplings.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to confirm the proton count.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Acquire a one-dimensional fluorine spectrum. Proton decoupling is generally not necessary unless H-F coupling is observed and needs to be simplified for clarity.

-

The wide spectral width of ¹⁹F NMR may require adjustment of the spectral window to encompass all signals.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the internal standard.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Data

| Predicted Peak (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1760 | Strong | C=O stretch (ester) |

| ~1300 - 1000 | Strong, multiple bands | C-F and C-O-C stretches |

| ~3000 - 2900 | Weak | C-H stretch (methyl) |

Rationale and Expertise-Driven Insights:

-

C=O Stretch: The carbonyl stretch of aliphatic esters typically appears in the 1750-1735 cm⁻¹ region.[9] However, the presence of highly electronegative fluorine atoms on the α-carbon will cause a significant shift to higher wavenumbers (a hypsochromic shift) due to the inductive effect. Therefore, a strong absorption is predicted in the 1780-1760 cm⁻¹ range.

-

C-F and C-O-C Stretches: The region between 1300 cm⁻¹ and 1000 cm⁻¹ will be complex and contain multiple strong absorption bands. This is characteristic of perfluorinated compounds and is due to the various C-F stretching modes and the C-O-C stretching of the ether linkages.[10][11][12] The high intensity of these bands is a hallmark of C-F vibrations.

-

C-H Stretch: The C-H stretching vibrations of the methyl groups are expected to be weak and appear in the typical region of 3000-2900 cm⁻¹.[13][14]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal absorption in the regions of interest.

-

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent.

-

Record the sample spectrum.

-

The spectrum should be acquired over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

-

Molecular Weight: 350.00 g/mol (for C₈H₆F₈O₆)

-

Ionization Technique: Electrospray Ionization (ESI) is recommended for this polar molecule. ESI is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[15][16][17][18]

-

Predicted Molecular Ion: m/z 351.01 ([M+H]⁺)

-

Predicted Major Fragments:

-

Loss of a methoxy group (-OCH₃): m/z 319

-

Loss of a carbomethoxy group (-COOCH₃): m/z 291

-

Cleavage of the C-O bond in the ether linkage.

-

Decarboxylation (-CO₂) can be a prominent fragmentation pathway for perfluorinated carboxylic acids and their derivatives, especially with in-source fragmentation.[15][16][17][18]

-

Rationale and Expertise-Driven Insights:

The fragmentation of esters often involves the loss of the alkoxy group or the entire ester group.[13][14] For perfluorinated compounds, fragmentation can be complex due to the high strength of the C-F bonds. In-source fragmentation is a common phenomenon in the ESI-MS analysis of per- and polyfluoroalkyl substances (PFAS), which can lead to the observation of fragments even under soft ionization conditions.[16][17][18] The cleavage of the ether C-O bond and subsequent fragmentation of the perfluoroalkyl chains are also anticipated.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

-

Instrumentation:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate.

Sources

- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. compoundchem.com [compoundchem.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. well-labs.com [well-labs.com]

- 16. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification | Poster Board #769 - American Chemical Society [acs.digitellinc.com]

An In-Depth Technical Guide to the Potential Applications of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate in Polymer Chemistry

Abstract

The relentless pursuit of advanced materials with bespoke properties has led researchers to the promising field of fluoropolymers. The incorporation of fluorine atoms into a polymer backbone imparts a unique combination of characteristics, including exceptional thermal and chemical stability, hydrophobicity, and low surface energy. This guide delves into the potential of a specific fluorinated monomer, Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, as a building block for novel fluorinated polyesters. While direct polymerization data for this monomer is not yet prevalent in published literature, this document provides a comprehensive, scientifically-grounded framework for its application. By drawing parallels with analogous fluorinated diesters and leveraging fundamental principles of polymer chemistry, we will explore its synthesis into polyesters, predict the properties of the resulting polymers, and provide detailed experimental protocols for their preparation and characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to innovate in the realm of high-performance polymers.

Introduction: The Allure of Fluorinated Polymers